STO-609 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

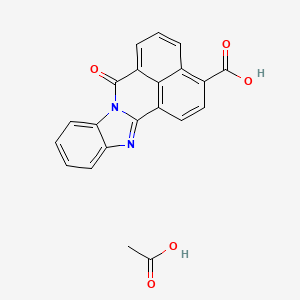

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4,6,8,12,14,16,18-nonaene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O3.C2H4O2/c22-18-13-5-3-4-10-11(19(23)24)8-9-12(16(10)13)17-20-14-6-1-2-7-15(14)21(17)18;1-2(3)4/h1-9H,(H,23,24);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTFUVBWNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C(C=CC3=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of STO-609 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

STO-609 acetate is a widely utilized cell-permeable compound recognized primarily for its role as a selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). This technical guide provides a comprehensive overview of the molecular mechanism of action of STO-609, its primary targets, downstream signaling consequences, and significant off-target activities. Detailed experimental methodologies for assays commonly used to characterize this inhibitor are provided, alongside quantitative data on its inhibitory potency. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its biochemical and cellular effects.

Core Mechanism of Action

STO-609 is a potent and selective inhibitor of the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) family, which includes two isoforms: CaMKKα and CaMKKβ.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of these kinases.[1][2] By occupying the ATP-binding pocket, STO-609 prevents the transfer of a phosphate group from ATP to the downstream substrates of CaMKK, thereby inhibiting their activation. This inhibitory action also extends to the autophosphorylation of CaMKK itself.[1][3]

The inhibition is reversible and highly selective for CaMKK over its direct downstream targets, CaMKI and CaMKIV.[1] However, it is crucial to note that STO-609 exhibits a complex polypharmacology, with significant inhibitory effects on other kinases, particularly at higher concentrations.

Signaling Pathway of CaMKK Inhibition by STO-609

The canonical pathway initiated by an increase in intracellular calcium concentration ([Ca²⁺]i) involves the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then activates CaMKK, which in turn phosphorylates and activates its downstream targets. STO-609 directly intervenes by inhibiting CaMKK activity.

Caption: Mechanism of STO-609 inhibition of the CaMKK signaling pathway.

Quantitative Inhibitory Profile

The potency of STO-609 has been quantified against its primary targets and a range of other kinases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters.

Table 1: Inhibitory Activity of STO-609 against CaMKK Isoforms

| Target | Ki (ng/mL) | Ki (nM) | Reference |

| CaMKKα | 80 | ~214 | [1][4] |

| CaMKKβ | 15 | ~40 | [1][4] |

Note: Molecular weight of STO-609 (free base) is approximately 374.3 g/mol . Conversion from ng/mL to nM is an approximation.

Table 2: Selectivity Profile of STO-609 against Other Kinases

| Kinase | IC50 | Reference |

| CaMKII | ~10 µg/mL | [1][4] |

| AMPKK (in HeLa cell lysates) | ~0.02 µg/mL | [4] |

| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM | [5] |

| CK2 | 190 nM | [5] |

| Other inhibited kinases (at 1 µM) | MNK1, PIM2, DYRK2, DYRK3, ERK8 | [5] |

Downstream Signaling Effects

By inhibiting CaMKK, STO-609 modulates the activity of several key downstream signaling pathways.

Inhibition of CaMKI and CaMKIV Activation

CaMKI and CaMKIV are direct substrates of CaMKK. In cellular contexts, STO-609 has been demonstrated to suppress the Ca²⁺-induced activation of CaMKIV in a dose-dependent manner.[1] This has implications for cellular processes regulated by CaMKIV, such as transcriptional regulation.

Modulation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells. CaMKKβ is a major upstream kinase for AMPK, activating it in response to increases in intracellular Ca²⁺. STO-609 has been shown to inhibit the phosphorylation and activation of AMPK in various cell types.[6][7]

References

- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]

- 3. STO 609 | CAS 52029-86-4 | CAMKK kinase inhibitor [stressmarq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

STO-609 Acetate: A Selective CaMKK Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

This guide provides a comprehensive overview of STO-609 acetate, a widely utilized selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK). It is intended for researchers, scientists, and drug development professionals interested in modulating CaMKK signaling pathways. This document details the mechanism of action, selectivity, and experimental applications of STO-609, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key signaling pathways.

Core Concepts: Mechanism and Selectivity

STO-609 is a cell-permeable compound that acts as a competitive inhibitor of ATP at the active site of CaMKK.[1][2] It effectively inhibits both CaMKKα and CaMKKβ isoforms, thereby blocking the activation of their downstream targets, most notably CaMKI and CaMKIV, and in many cellular contexts, the AMP-activated protein kinase (AMPK).[3][4] This inhibition also extends to the autophosphorylation of CaMKK itself.[4][5]

The selectivity of STO-609 for CaMKK over other kinases is a key feature for its use in research. While it potently inhibits CaMKKs, it shows significantly less activity against downstream CaM kinases (CaMKI, CaMKII, and CaMKIV) and other kinases like MLCK, PKC, PKA, and p42 MAPK.[1][6] However, it's important to note that at higher concentrations, off-target effects have been observed, including the inhibition of other kinases such as PIM kinases and ERK8.[7]

Quantitative Data Summary

The inhibitory potency and selectivity of STO-609 have been quantified across various studies. The following tables summarize the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

Table 1: Inhibitory Potency of STO-609 against CaMKK Isoforms

| Target | Kᵢ (ng/mL) | Kᵢ (µM) | Reference |

| CaMKKα | 80 | 0.21 | [3] |

| CaMKKβ | 15 | 0.04 | [3] |

Table 2: Selectivity Profile of STO-609

| Kinase | IC₅₀ (µg/mL) | Notes | Reference |

| CaMKK (AMPKK activity in HeLa cell lysates) | ~0.02 | [8][9] | |

| CaMKII | ~10 | Significantly less potent inhibition compared to CaMKK. | [1][8] |

| Other Kinases (CaMKI, CaMKIV, MLCK, PKC, PKA, p42 MAPK) | >80-fold selectivity over CaMKK | STO-609 is highly selective for CaMKK. | [6] |

| PIM3 | More effective inhibitor than CaMKK2 at 1 µM | Potential off-target effect. | [7] |

| CK2 (catalytic subunit alpha2) | Potently inhibited at 1 µM (IC₅₀ = 190 nM) | Potential off-target effect. | [7] |

Signaling Pathways

STO-609 is a valuable tool for dissecting signaling pathways regulated by CaMKK. The primary pathway involves the activation of CaMKK by an increase in intracellular calcium ([Ca²⁺]ᵢ), which then phosphorylates and activates its downstream targets.

Caption: CaMKK signaling pathway and the inhibitory action of STO-609.

Experimental Protocols

The following are representative protocols for experiments utilizing STO-609.

In Vitro CaMKK Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of STO-609 on recombinant CaMKK activity.

Workflow Diagram:

References

- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are CAMKK1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [PDF] STO-609, a Specific Inhibitor of the Ca2+/Calmodulin-dependent Protein Kinase Kinase* | Semantic Scholar [semanticscholar.org]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 7. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

STO-609 Acetate: A Technical Guide to its Discovery, Chemical Properties, and Use in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STO-609 acetate is a widely utilized cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). This document provides a comprehensive overview of this compound, including its discovery, detailed chemical properties, and its mechanism of action. It serves as a technical resource for researchers, outlining experimental protocols for its use in both in vitro and in vivo studies. Furthermore, this guide presents a critical evaluation of its selectivity and potential off-target effects, alongside visualizations of the key signaling pathways it modulates.

Discovery and Mechanism of Action

STO-609 was first described by Tokumitsu et al. in 2002 as a selective inhibitor of CaMKK.[1][2] It was identified through screening of a chemical library for compounds that could inhibit the activity of this upstream kinase in the Ca2+/calmodulin-dependent protein kinase cascade.

The mechanism of action of STO-609 is competitive inhibition with respect to ATP.[1][2] It binds to the ATP-binding pocket of CaMKK, preventing the phosphorylation and subsequent activation of its downstream targets, most notably CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1][2][3]

Chemical Properties

STO-609 is a synthetic compound, and its acetate salt is commonly used in research due to its improved solubility. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 7-Oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3-carboxylic acid acetate | [4] |

| Molecular Formula | C₂₁H₁₄N₂O₅ | |

| Molecular Weight | 374.3 g/mol | |

| CAS Number | 1173022-21-3 (acetate salt); 52029-86-4 (free base) | |

| Appearance | A crystalline solid | |

| Purity | Typically >98% | |

| Solubility | Soluble in DMSO (up to 25 mM), and 100 mM NaOH. | [5] |

| Storage and Stability | Store at -20°C for long-term stability (up to 4 years as a solid). Stock solutions in DMSO can be stored at -80°C for up to a year. Avoid repeated freeze-thaw cycles. | [5][6][7] |

Biological Activity and Selectivity

This compound is a potent inhibitor of both CaMKK isoforms, CaMKKα and CaMKKβ. The inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) are detailed in the following table.

| Target | Ki Value | IC50 Value | Reference(s) |

| CaMKKα | 80 ng/mL (~0.21 µM) | 120 ng/mL | [1][2][7] |

| CaMKKβ | 15 ng/mL (~40 nM) | 40 ng/mL | [1][2][7] |

While initially reported as highly selective for CaMKKs, subsequent studies have revealed that STO-609 can inhibit other kinases, particularly at higher concentrations.[8][9][10] A kinase selectivity profile at 1 µM showed potent inhibition of several other kinases, including CDKL2, GRK3, STK36, and CSNK2A2.[8] It is crucial for researchers to consider these potential off-target effects when interpreting experimental data.

| Off-Target Kinase | Potency/Effect | Reference(s) |

| PIM3 | More effective inhibitor than for CaMKK2 at 1 µM | [8] |

| ERK8 | Identified as a collateral target | [8] |

| MNK1, CK2, AMPK, PIM2, DYRK2, DYRK3 | Inhibited with similar potency to CaMKK1 | [8] |

| Aryl Hydrocarbon Receptor (AhR) | Potent, competitive agonist (EC50 = 43 nM) |

Signaling Pathways

STO-609 is a valuable tool for dissecting signaling pathways regulated by CaMKK. The two primary downstream pathways affected are the CaMKIV and AMPK signaling cascades.

Caption: STO-609 inhibits CaMKK, blocking downstream activation of CaMKIV and AMPK.

Experimental Protocols

In Vitro Assays

Preparation of this compound Stock Solution:

-

To prepare a 10 mM stock solution, dissolve 3.74 mg of this compound in 1 mL of DMSO.

-

Sonicate if necessary to ensure complete dissolution.[11]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Cell Culture Treatment:

-

Culture cells to the desired confluency in appropriate media. For example, HeLa cells can be maintained in Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum.[6]

-

Dilute the STO-609 stock solution to the desired final concentration in the cell culture medium. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

For time-course experiments, a pre-incubation period with STO-609 is often employed before stimulation. For instance, HeLa cells have been pre-incubated with STO-609 for 6 hours before treatment with other agents.[12]

Western Blot Analysis of Protein Phosphorylation:

-

After treatment with STO-609 and any other stimuli, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-AMPKα (Thr172) and total AMPKα).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

References

- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. This compound | Calcium Binding Proteins | Tocris Bioscience [tocris.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

STO-609 Acetate: A Technical Guide to Target Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of STO-609 acetate, a widely utilized inhibitor of Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK). This document collates key quantitative data, details experimental methodologies for target profiling, and illustrates the primary signaling pathway and experimental workflows.

Core Mechanism and Primary Targets

STO-609 is a cell-permeable small molecule that acts as a selective inhibitor of CaMKK.[1][2][3][4] Its mechanism of action is competitive inhibition of ATP binding to the kinase domain of its targets.[1][2][3][5] The primary targets of STO-609 are the two isoforms of CaMKK, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2). It exhibits a higher potency for CaMKKβ over CaMKKα.[1][2][6][7][8]

Table 1: Inhibition of Primary Targets (CaMKK Isoforms) by STO-609

| Target | Inhibition Constant (Ki) | Assay Conditions |

| CaMKKα (recombinant) | 80 ng/mL | In vitro kinase assay[1][2][6][7] |

| CaMKKβ (recombinant) | 15 ng/mL | In vitro kinase assay[1][2][6][7] |

Kinase Selectivity Profile

While STO-609 is a potent inhibitor of CaMKKs, it is not entirely specific and exhibits activity against a range of other kinases, particularly at higher concentrations. Understanding this off-target profile is critical for the accurate interpretation of experimental results.

Table 2: Off-Target Kinase Inhibition by STO-609

| Target | Inhibition Metric | Concentration | Notes |

| CaMKII | IC50 ≈ 10 µg/mL | In vitro kinase assay[1][2][3] | Significantly less potent inhibition compared to CaMKKs. |

| AMP-activated protein kinase kinase (AMPKK) | IC50 ≈ 0.02 µg/mL | HeLa cell lysates[7] | |

| AMPK | IC50 = 1.7 µM | Cell-free assay[9][10] | |

| PIM3 | More effective inhibitor than CaMKK2 | 1 µM | Kinome scan[8] |

| ERK8 | Collateral target | 1 µM | Kinome scan[8] |

| MNK1, CK2, DYRK2, DYRK3, HIPK2 | Inhibited with similar potency to CaMKK1 | Not specified | [11] |

| CDKL2, GRK3, STK36, CSNK2A2, YSK4, DAPK2 | Potently inhibited | 1 µM | KINOMEscan®[8] |

Note: The variety of assay types and conditions can influence the reported inhibitory values. Direct comparison between different studies should be made with caution.

Signaling Pathway

STO-609 primarily disrupts the CaMKK-mediated signaling cascade. CaMKKs are upstream kinases that are activated by an increase in intracellular calcium levels, which leads to the binding of calmodulin (CaM). Activated CaMKK then phosphorylates and activates downstream kinases, including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[12] By inhibiting CaMKK, STO-609 prevents the activation of these downstream effectors.

References

- 1. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. selectscience.net [selectscience.net]

- 5. What are CAMKK1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Affected by STO-609 Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 acetate is a widely utilized cell-permeable chemical probe used to investigate the roles of Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). As a competitive inhibitor of ATP, STO-609 selectively targets the active site of CaMKK isoforms, with a higher affinity for CaMKKβ over CaMKKα.[1][2][3] Its utility in elucidating the intricate signaling cascades governed by CaMKK2 has made it an invaluable tool in diverse fields, including metabolic diseases, neuroscience, and oncology.[4][5][6] This technical guide provides a comprehensive overview of the primary downstream signaling pathways modulated by STO-609, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate rigorous scientific inquiry.

Mechanism of Action

STO-609 is a selective inhibitor of CaMKKα and CaMKKβ, the upstream activating kinases for several key signaling proteins.[3] By binding to the ATP pocket of these kinases, STO-609 effectively blocks their catalytic activity and subsequent phosphorylation of downstream targets.[3] This inhibitory action allows for the dissection of cellular processes regulated by CaMKK2. However, it is crucial to acknowledge that STO-609 can exhibit off-target effects, particularly at higher concentrations, and its use as a chemical probe requires careful experimental design and interpretation.[4][7]

Quantitative Data Summary

The inhibitory potency of STO-609 against its primary targets and its effects on downstream signaling components have been quantified in numerous studies. The following tables summarize key quantitative data for easy reference and comparison.

| Target | Inhibitory Constant (Ki) | IC50 | Assay Conditions | Reference |

| CaMKKα | 80 ng/mL (~0.21 µM) | 120 ng/mL | Recombinant enzyme | [1][8] |

| CaMKKβ | 15 ng/mL (~40 nM) | 40 ng/mL | Recombinant enzyme | [1][8] |

| AMPKK activity | ~0.02 µg/mL | HeLa cell lysates | [1][2] | |

| CaMKII | ~10 µg/mL | Recombinant enzyme | [1][3] |

| Cellular Context | STO-609 Concentration | Observed Effect | Reference |

| SH-SY5Y neuroblastoma cells | 1 µg/mL | ~80% inhibition of endogenous CaMKK activity | [3][9] |

| HeLa cells | 1 µg/mL (pre-incubation for 6h) | Inhibition of 2-deoxyglucose-induced AMPK and ACC phosphorylation | [10] |

| OVCAR-3 ovarian cancer cells | Not specified | Decreased phosphorylation of Akt at Thr-308 and Ser-473 | [11] |

| Gastric adenocarcinoma cells (SNU-1, N87) | Dose-dependent | Suppression of AMPK activity | [12] |

| Hippocampal neurons | 2.5 µM | Attenuation of Aβ42 oligomer-induced AMPK activation | [6] |

| Prostate cancer cells (LNCaP, VCaP) | Not specified | Blocked androgen-mediated CREB phosphorylation | [13] |

Core Downstream Signaling Pathways

STO-609, by inhibiting CaMKK2, primarily affects three major downstream signaling pathways: the AMPK pathway, the CaMKI/IV pathway leading to CREB activation, and the Akt/PKB signaling pathway.

The CaMKK2-AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis. CaMKK2 is a key upstream kinase that phosphorylates and activates AMPK in response to increases in intracellular calcium levels.[5] Inhibition of CaMKK2 by STO-609 consequently leads to a reduction in AMPK activation and its downstream effects on metabolism, including fatty acid oxidation and glucose uptake.[5][10]

The CaMKK2-CaMKIV-CREB Signaling Pathway

CaMKK2 also phosphorylates and activates CaMKIV.[5] Activated CaMKIV can then translocate to the nucleus and phosphorylate the transcription factor CREB (cAMP response element-binding protein).[14][15] Phosphorylated CREB is critical for the transcription of genes involved in neuronal plasticity, learning, and memory. STO-609 treatment can therefore disrupt these processes by inhibiting the initial activation of this cascade.

The CaMKK2-Akt Signaling Pathway

Recent evidence has established a direct link between CaMKK2 and the activation of Akt (also known as Protein Kinase B), a key regulator of cell survival, proliferation, and growth.[11] In certain cellular contexts, particularly in cancer cells, CaMKK2 can phosphorylate and activate Akt, promoting tumorigenesis.[5][11] The use of STO-609 in such systems can therefore lead to decreased Akt signaling and potentially inhibit cancer cell proliferation.

Off-Target Considerations

While STO-609 is a valuable tool, it is essential to be aware of its potential off-target effects. Studies have shown that at higher concentrations, STO-609 can inhibit other kinases, including PIM3 and ERK8.[4] Furthermore, in some cancer cell lines, the effects of STO-609 on cell growth have been observed to be independent of both CaMKKβ and AMPK.[12] Therefore, it is recommended to use the lowest effective concentration of STO-609 and to validate key findings using complementary approaches, such as genetic knockdown of CaMKK2.

Detailed Experimental Protocols

General Cell Treatment with STO-609

This protocol provides a general guideline for treating cultured cells with STO-609. Specific concentrations and incubation times will need to be optimized for each cell line and experimental question.

Materials:

-

This compound (stored as a stock solution in DMSO at -20°C)

-

Cell culture medium appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

STO-609 Preparation: Thaw the STO-609 stock solution. Prepare the desired final concentration of STO-609 by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically below 0.1% to avoid solvent-induced artifacts.

-

Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the appropriate concentration of STO-609 or vehicle control (medium with the same concentration of DMSO) to the cells.

-

Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as Western blotting, kinase assays, or gene expression analysis.

Western Blotting for Phosphorylated Downstream Targets

This protocol describes the detection of changes in the phosphorylation status of CaMKK2 downstream targets, such as AMPK, CREB, or Akt, following STO-609 treatment.

Materials:

-

Cells treated with STO-609 or vehicle control

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for loading differences.

In Vitro Kinase Assay

This protocol provides a framework for assessing the direct inhibitory effect of STO-609 on CaMKK2 activity using a recombinant enzyme and a substrate.

Materials:

-

Recombinant active CaMKK2

-

Kinase buffer

-

Substrate for CaMKK2 (e.g., a peptide substrate for a downstream target like CaMKI)

-

STO-609 at various concentrations

-

ATP (containing γ-32P-ATP for radioactive detection, or using a non-radioactive method)

-

Reaction termination solution (e.g., phosphoric acid)

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or antibody-based detection for non-radioactive assays)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase buffer, recombinant CaMKK2, the substrate, and the desired concentration of STO-609 or vehicle control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Detection of Phosphorylation: Measure the amount of phosphorylated substrate. For a radioactive assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity at each STO-609 concentration relative to the vehicle control to determine the IC50 value.

Conclusion

This compound remains a cornerstone for investigating CaMKK2-mediated signaling. A thorough understanding of its mechanism of action, inhibitory profile, and the downstream pathways it perturbs is paramount for its effective application. This guide provides researchers, scientists, and drug development professionals with a consolidated resource, including quantitative data, pathway diagrams, and detailed experimental protocols, to facilitate well-controlled and insightful studies into the multifaceted roles of CaMKK2 in health and disease. Careful consideration of potential off-target effects and the use of complementary validation techniques will further enhance the rigor and impact of such research.

References

- 1. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Depth Analysis of Kinase Cross Screening Data to Identify CAMKK2 Inhibitory Scaffolds | MDPI [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. The CamKKβ Inhibitor STO609 Causes Artefacts in Calcium Imaging and Selectively Inhibits BKCa in Mouse Carotid Body Type I Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Akt activation by Ca2+/calmodulin-dependent protein kinase kinase 2 (CaMKK2) in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 13. Calcium/Calmodulin-dependent Protein Kinase Kinase 2: Roles in Signaling and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. medchemexpress.com [medchemexpress.com]

The Role of STO-609 Acetate in Calcium Signaling Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of STO-609 acetate, a key chemical probe used in the study of calcium signaling pathways. This document details its mechanism of action, specificity, and provides practical experimental protocols for its use in research and drug development.

Core Concepts: Mechanism of Action and Specificity

STO-609 is a potent, cell-permeable, and selective inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) isoforms, CaMKKα and CaMKKβ. It acts as a competitive inhibitor of ATP, thereby blocking the kinase activity of CaMKKs and their subsequent phosphorylation and activation of downstream targets.[1][2] This inhibition allows researchers to dissect the roles of CaMKKs in various cellular processes.

Primary Targets and Potency

STO-609 exhibits high affinity for both CaMKKα and CaMKKβ, with a more pronounced inhibitory effect on the β isoform. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined through various in vitro kinase assays.

| Target | Inhibition Constant (Ki) | IC50 | Citation(s) |

| CaMKKα | 80 ng/mL | ~70-80 nM | [1][3][4][5] |

| CaMKKβ | 15 ng/mL | Not explicitly stated | [1][4][5] |

| AMPKK (in HeLa cell lysates) | Not Applicable | ~0.02 µg/mL | [4] |

Note: The IC50 values can be influenced by the ATP concentration in the assay.[3]

Selectivity and Off-Target Effects

While STO-609 is a valuable tool, it is crucial to acknowledge its off-target effects, as it can inhibit other kinases, particularly at higher concentrations. Understanding this selectivity profile is essential for the accurate interpretation of experimental results.

| Off-Target Kinase | IC50 | Citation(s) |

| CaMKII | ~10 µg/mL | [4][5] |

| AMPK | ~1.7 µM (cell-free) | [6] |

| Casein Kinase 2 (CK2) | 190 nM | [6] |

| MNK1 | Similar potency to CaMKK1 | [6] |

| PIM2 | Similar potency to CaMKK1 | [6] |

| PIM3 | More effective inhibitor than CaMKK2 at 1 µM | [6] |

| DYRK2 | Similar potency to CaMKK1 | [6] |

| DYRK3 | Similar potency to CaMKK1 | [6] |

| ERK8 | Collateral target | [6] |

Signaling Pathways Modulated by STO-609

STO-609 primarily disrupts the CaMKK-mediated signaling cascades. An increase in intracellular calcium ([Ca²⁺]i) leads to the activation of calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKKs. Activated CaMKKs, in turn, phosphorylate and activate downstream kinases, most notably CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK). By inhibiting CaMKK, STO-609 effectively decouples calcium signals from these downstream pathways.

Figure 1. Core signaling pathway inhibited by STO-609.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing STO-609. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Cell Culture Treatment with STO-609

This protocol outlines the general procedure for treating cultured cells with STO-609 to study its effects on cellular signaling.

Figure 2. General workflow for cell treatment with STO-609.

Materials:

-

This compound

-

Anhydrous DMSO

-

Cell culture medium appropriate for the cell line

-

Vehicle control (e.g., DMSO at the same final concentration as the STO-609 treatment)

-

Cultured cells in multi-well plates or flasks

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). Store aliquots at -20°C.

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and at the desired confluency at the time of treatment.

-

Treatment Preparation: On the day of the experiment, thaw an aliquot of the STO-609 stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing STO-609 or the vehicle control. Typical final concentrations of STO-609 range from 1 µg/mL to 10 µg/mL.[2][7]

-

Incubation: Incubate the cells for the desired period. Incubation times can vary from 30 minutes for acute signaling studies to 24 hours or longer for studies on gene expression or cell proliferation.

-

Optional Stimulation: For some experiments, cells may be stimulated with an agonist (e.g., ionomycin to increase intracellular calcium) for a short period before harvesting.[2]

-

Harvesting: After the incubation period, harvest the cells for downstream analysis such as Western blotting, kinase assays, or RNA extraction.

Western Blotting for Phosphorylated AMPK (p-AMPK)

This protocol describes the detection of the phosphorylation status of AMPK at Threonine 172, a key downstream target of CaMKK2, following STO-609 treatment.

Materials:

-

Cells treated with STO-609 and vehicle control

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

In Vitro CaMKK2 Kinase Assay

This protocol is for assessing the direct inhibitory effect of STO-609 on CaMKK2 activity in a cell-free system.[9]

Materials:

-

Recombinant active CaMKK2

-

Recombinant inactive AMPK (as a substrate)

-

STO-609 at various concentrations

-

Kinase assay buffer (e.g., 25 mM HEPES, 0.5 mM DTT, 10 mM MgCl₂, 1 mM CaCl₂)

-

ATP (concentration should be near the Km for CaMKK2 if determining IC50)

-

[γ-³²P]ATP (if using a radiometric assay)

-

Reaction termination solution (e.g., Laemmli buffer)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant CaMKK2, and STO-609 at the desired concentrations. Pre-incubate for 10-15 minutes at 30°C.

-

Substrate Addition: Add the recombinant inactive AMPK to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric detection).

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding a termination solution.

-

Analysis: Analyze the phosphorylation of AMPK by either autoradiography after SDS-PAGE (for radiometric assays) or by Western blotting using a p-AMPK (Thr172) antibody.

Intracellular Calcium Imaging with Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration changes in response to stimuli in the presence or absence of STO-609 using the ratiometric dye Fura-2 AM.[10][11][12][13]

Materials:

-

Cells cultured on glass coverslips

-

Fura-2 AM

-

Anhydrous DMSO

-

Pluronic F-127 (20% in DMSO)

-

HEPES-buffered saline (HBS) or other physiological salt solution

-

STO-609

-

Stimulus (e.g., ionomycin, carbachol)

-

Fluorescence imaging system capable of excitation at 340 nm and 380 nm and emission at ~510 nm

Procedure:

-

Dye Loading Solution Preparation: Prepare a 1 mM stock of Fura-2 AM in anhydrous DMSO. For a 2 µM working solution, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 and then dilute in HBS.

-

Cell Loading: Wash the cells on coverslips with HBS and then incubate them in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with HBS to remove extracellular dye and incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

-

STO-609 Pre-incubation: Incubate the Fura-2-loaded cells with STO-609 at the desired concentration for an appropriate time before imaging.

-

Imaging: Mount the coverslip on the imaging setup. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Stimulation and Data Acquisition: Add the stimulus to the cells while continuously recording the fluorescence.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). Changes in this ratio reflect changes in intracellular calcium concentration.

Conclusion

This compound is a cornerstone tool for investigating the role of CaMKKs in calcium signaling. Its utility is underscored by its cell permeability and potent inhibition of CaMKK isoforms. However, researchers and drug development professionals must remain vigilant of its off-target effects and use appropriate controls to ensure the validity of their findings. The detailed protocols and data presented in this guide are intended to facilitate the effective and responsible use of STO-609 in advancing our understanding of calcium-mediated cellular regulation.

References

- 1. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moodle2.units.it [moodle2.units.it]

- 12. biotium.com [biotium.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

STO-609 acetate Ki and IC50 values

An In-depth Technical Guide on STO-609 Acetate: Ki, IC50, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor this compound, focusing on its inhibitory constants (Ki and IC50), the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Quantitative Inhibitory Data

This compound is a selective, cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaM-KK). Its inhibitory potency has been quantified against various kinases, with the most significant activity directed towards CaM-KK isoforms. The Ki and IC50 values are summarized in the table below.

| Target Enzyme | Parameter | Value (ng/mL) | Value (nM) | Comments | Reference |

| Recombinant CaM-KKα | Ki | 80 | ~214 | Competitive inhibitor with respect to ATP. | [1][2][3][4][5][6] |

| Recombinant CaM-KKβ | Ki | 15 | ~40 | Higher affinity for the β isoform. | [1][2][3][4][5][6] |

| AMPKK (in HeLa cell lysates) | IC50 | ~20 | ~53 | Demonstrates inhibition of downstream kinase activity. | [1][5] |

| CaM-KII | IC50 | 10,000 | ~26700 | Significantly less potent against downstream kinases, indicating selectivity. | [1][5][6][7] |

| AhR (Aryl hydrocarbon receptor) | EC50 | - | 43 | An off-target activity identified. |

Note: Molar concentrations were calculated using the molecular weight of STO-609 (not the acetate salt) which is approximately 374.35 g/mol .

Signaling Pathway Modulation

STO-609 primarily targets the CaM-KKs, which are upstream kinases responsible for the activation of CaM-KI and CaMKIV, as well as AMP-activated protein kinase (AMPK). By inhibiting CaM-KK, STO-609 effectively blocks these downstream signaling cascades, which are involved in numerous cellular processes including gene expression, cell cycle control, and energy homeostasis.

Experimental Protocols

The determination of the Ki and IC50 values for STO-609 was originally described by Tokumitsu et al. (2002). The following protocols are based on the methodologies detailed in this seminal paper and general kinase assay principles.

In Vitro CaM-KK Activity Assay for Ki and IC50 Determination

This protocol describes a radiometric filter paper assay to measure the activity of recombinant CaM-KKα and CaM-KKβ and to determine the inhibitory constants of STO-609.

Materials:

-

Recombinant rat CaM-KKα and CaM-KKβ

-

GST-CaM-KI(1-294, K49E) as a substrate

-

This compound

-

[γ-³²P]ATP

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 1 µg/ml calmodulin.

-

ATP Solution (100 µM)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.5%)

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, 10 µM GST-CaM-KI(1-294, K49E), and varying concentrations of this compound (dissolved in DMSO).

-

Enzyme Addition: Add recombinant CaM-KKα or CaM-KKβ to the reaction mixture to a final concentration that results in a linear reaction rate for at least 10 minutes.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM. The total reaction volume is typically 50 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 10 minutes.

-

Termination of Reaction: Stop the reaction by spotting 40 µL of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

-

Washing: Immediately place the P81 paper in a beaker of 0.5% phosphoric acid. Wash the papers three times for 5 minutes each with gentle stirring, followed by a final wash in acetone.

-

Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

For IC50 Determination: Plot the percentage of kinase activity against the logarithm of the STO-609 concentration. The IC50 value is the concentration of STO-609 that reduces the kinase activity by 50%.

-

For Ki Determination: Perform the assay with varying concentrations of both ATP and STO-609. Analyze the data using a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the Ki value for competitive inhibition.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the CaM-KK signaling pathway. Its selectivity for CaM-KK over downstream kinases makes it a useful probe for dissecting the specific contributions of this pathway in various cellular contexts. The provided data and protocols offer a foundation for researchers utilizing STO-609 in their studies. It is important to note the off-target activity on AhR and to consider this when interpreting experimental results.

References

- 1. Probe STO609 | Chemical Probes Portal [chemicalprobes.org]

- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. assayquant.com [assayquant.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Function of STO-609 Acetate in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 acetate is a widely utilized chemical probe in cell biology and drug discovery, primarily known for its role as a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[1][2] This guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, its impact on key signaling pathways, and detailed experimental considerations for its use in a research setting.

Core Mechanism of Action

STO-609 is a potent and selective inhibitor of both CaMKK isoforms, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2).[3][4] It functions as a competitive inhibitor of ATP, binding to the ATP-binding site of the kinase and preventing the phosphorylation of its downstream substrates.[3] Its cell-permeable nature allows for its effective use in in vitro and in vivo studies to probe the physiological roles of the CaMKK signaling cascade.[2][3]

While highly selective for CaMKKs, it is crucial to note that at higher concentrations, STO-609 can exhibit off-target effects on other kinases.[5][6] Therefore, careful dose-response studies are essential to ensure target-specific effects in experimental systems.

Quantitative Data Summary

The inhibitory activity and potency of this compound have been characterized in various studies. The following tables summarize the key quantitative data for easy comparison.

| Parameter | CaMKKα (CAMKK1) | CaMKKβ (CAMKK2) | Reference |

| Ki | 80 ng/mL (~0.21 µM) | 15 ng/mL (~40 nM) | [1][3][7] |

| IC50 (AMPKK activity in HeLa cell lysates) | ~0.02 µg/mL | ~0.02 µg/mL | [1][8] |

| Target | IC50 | Notes | Reference |

| CaMKII | ~10 µg/mL | Significantly less potent compared to CaMKK inhibition. | [1][3][9] |

| AMPK (cell-free) | 1.7 µM | Direct off-target inhibition at higher concentrations. | [10] |

| p-AMPK (in C4-2 prostate cancer cells) | 10.7 µM | Cellular potency for inhibiting a downstream target. | [5] |

| Aryl Hydrocarbon Receptor (AhR) | EC50 = 43 nM | Potent agonist activity, a key off-target consideration. | [7] |

Key Signaling Pathways Modulated by this compound

This compound primarily impacts signaling pathways downstream of CaMKK. The most well-characterized of these is the CaMKK-AMPK axis, which plays a central role in cellular energy homeostasis.

The CaMKK/AMPK Signaling Pathway

An increase in intracellular calcium levels activates calmodulin (CaM), which in turn binds to and activates CaMKK.[11] Activated CaMKK then phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of metabolism.[11] STO-609, by inhibiting CaMKK, prevents the activation of AMPK in response to stimuli that elevate intracellular calcium.[12]

Regulation of Autophagy

The CaMKK/AMPK pathway is a key regulator of autophagy, a cellular process for degrading and recycling cellular components. AMPK can initiate autophagy by directly phosphorylating and activating ULK1.[13] By inhibiting the CaMKK/AMPK axis, STO-609 can suppress autophagy in various cell types.[13][14][15][16] This has significant implications for its use in cancer research, as autophagy can be a pro-survival mechanism for tumor cells.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. It is imperative to optimize these protocols for specific cell types and experimental conditions.

General Cell Culture Treatment

-

Cell Seeding: Plate cells at a desired density in appropriate growth medium and allow them to adhere and reach the desired confluency (typically 50-70%).

-

STO-609 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-25 mM).[17] Store the stock solution at -20°C.

-

Treatment: On the day of the experiment, dilute the STO-609 stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range for inhibiting CaMKK is 1-10 µg/mL (approximately 2.7-27 µM).[9][17] It is crucial to include a vehicle control (DMSO) at the same final concentration as the STO-609 treatment.

-

Incubation: Replace the existing cell culture medium with the medium containing STO-609 or vehicle control. Incubate the cells for the desired period (e.g., 6 to 24 hours), depending on the specific endpoint being measured.[5][12]

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, viability assays, etc.).

In Vitro Kinase Assay for CaMKK Inhibition

-

Reaction Mixture: Prepare a kinase reaction buffer containing recombinant CaMKK, its substrate (e.g., inactive CaMKI or a peptide substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of STO-609 (or vehicle control) to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or spotting onto phosphocellulose paper).

-

Analysis: Analyze the incorporation of ³²P into the substrate using SDS-PAGE and autoradiography or by scintillation counting.

Applications in Research

-

Metabolic Studies: Investigating the role of CaMKK and AMPK in cellular metabolism, glucose uptake, and fatty acid oxidation.[11][12]

-

Neuroscience: Elucidating the function of CaMKK in neuronal processes such as synaptic plasticity, learning, and memory.[3][11]

-

Cancer Research: Exploring the therapeutic potential of targeting the CaMKK pathway in various cancers, including gastric, prostate, and ovarian cancer, due to its influence on cell proliferation, invasion, and autophagy.[6][18][19]

-

Autophagy Research: Using STO-609 as a tool to dissect the signaling pathways that regulate autophagy.[13][14]

Conclusion

This compound is an invaluable tool for dissecting the cellular functions of the CaMKK signaling pathway. Its selectivity and cell-permeability make it suitable for a wide range of applications. However, researchers must be mindful of its potential off-target effects and design experiments with appropriate controls to ensure the validity of their findings. This guide provides a foundational understanding to facilitate the effective and responsible use of STO-609 in scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selectscience.net [selectscience.net]

- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. mdpi.com [mdpi.com]

- 6. The Multi-Functional Calcium/Calmodulin Stimulated Protein Kinase (CaMK) Family: Emerging Targets for Anti-Cancer Therapeutic Intervention [mdpi.com]

- 7. This compound, CaM-KK inhibitor (CAS 52029-86-4) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. STO-609 | AMPK | CaMK | Autophagy | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of CAMKK2 impairs autophagy and castration-resistant prostate cancer via suppression of AMPK-ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Aβ25-35-induced autophagy and apoptosis are prevented by the CRMP2-derived peptide ST2-104 (R9-CBD3) via a CaMKKβ/AMPK/mTOR signaling hub | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The CaMKK Inhibitor STO-609 Acetate: A Technical Guide for Preclinical Research

An In-depth Examination of a Key Tool in Cellular Signaling Research for Researchers, Scientists, and Drug Development Professionals

Introduction

STO-609 acetate is a well-characterized, cell-permeable small molecule inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). As a selective antagonist, it has become an invaluable tool for dissecting the intricate signaling pathways governed by CaMKK and its downstream effectors, most notably AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of preliminary studies utilizing this compound, with a focus on its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualization of the associated signaling pathways. This document is intended to serve as a foundational resource for researchers employing STO-609 in their experimental designs.

Core Mechanism of Action

STO-609 is a specific inhibitor of the Ca2+/Calmodulin-dependent protein kinase kinase (CaM-KK) that acts as a competitive inhibitor of ATP.[1][2] It selectively inhibits the activity of both recombinant CaMKKα and CaMKKβ isoforms, thereby blocking the downstream phosphorylation and activation of CaMKI and CaMKIV.[1][2] Notably, STO-609 also inhibits the autophosphorylation of CaMKKα and CaMKKβ.[3] Its cell-permeable nature allows for its use in both in vitro and in vivo studies to probe the physiological roles of the CaMKK signaling cascade.[1][2]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against its primary targets and other kinases, demonstrating its selectivity. The following tables summarize the key quantitative data from various preliminary studies.

| Target Kinase | Parameter | Value | Cell System/Conditions | Reference |

| CaMKKα | Ki | 80 ng/mL | Recombinant | [4] |

| CaMKKβ | Ki | 15 ng/mL | Recombinant | [4] |

| AMPKK | IC50 | ~0.02 µg/mL | HeLa cell lysates | [4] |

| CaMKII | IC50 | 10 µg/mL | Not specified | [1] |

| Endogenous CaMKK | Inhibition | ~80% | SH-SY5Y neuroblastoma cells (at 1 µg/mL) | [1] |

Table 1: Inhibitory Potency of this compound against Target Kinases.

Signaling Pathways

STO-609 primarily impacts the CaMKK-mediated signaling pathway. Its most studied downstream effect is the modulation of AMPK activity. However, studies have also revealed effects on other pathways, such as the Akt/ERK pathway, which in some cellular contexts, appear to be independent of CaMKK/AMPK inhibition.

Caption: Canonical CaMKK signaling pathway and the inhibitory action of STO-609.

Caption: STO-609's inhibitory effect on Akt and ERK phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines key experimental protocols for studies involving this compound.

Preparation of this compound Stock Solution

For in vitro cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Reconstitution: Dissolve this compound powder in DMSO to a stock concentration of 10-25 mM.[5]

-

Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[5]

-

Working Solution: For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

In Vitro Kinase Assay

This protocol is adapted from a study investigating the effect of STO-609 on CaM-KIV activation in transfected HeLa cells.[6]

-

Cell Culture and Transfection: Culture HeLa cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Transfect cells with a plasmid encoding HA-tagged CaM-KIV using a suitable transfection reagent.

-

STO-609 Treatment: After transfection, incubate the cells in serum-free medium containing various concentrations of STO-609 (e.g., 0.01-10 µg/ml) for 6 hours.[6]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Immunoprecipitate HA-CaM-KIV from the cell lysates using an anti-HA antibody conjugated to protein G-Sepharose beads.

-

Kinase Reaction: Perform the kinase assay using the immunoprecipitated HA-CaM-KIV, a suitable substrate (e.g., syntide-2), and [γ-³²P]ATP in a kinase buffer.

-

Analysis: Measure the incorporation of ³²P into the substrate to determine kinase activity.

Western Blot Analysis of Phosphorylated Proteins

This protocol is a general guideline for assessing the effect of STO-609 on the phosphorylation status of target proteins like AMPK, Akt, and ERK in cultured cells.

-

Cell Treatment: Plate cells (e.g., gastric adenocarcinoma cells SNU-1 and N87) and treat with varying concentrations of STO-609 for the desired duration.[3]

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-AMPK (Thr172), anti-AMPK, anti-phospho-Akt (Ser473), etc.).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Cell Proliferation Assay

This protocol is based on studies investigating the anti-proliferative effects of STO-609 on cancer cells.[3]

-

Cell Seeding: Seed cells (e.g., SNU-1, N87 gastric cancer cells) in a 96-well plate at an appropriate density.

-

Treatment: After allowing the cells to adhere, treat them with a dose range of STO-609 (e.g., 2.5, 5, 10, 20 µM) for a specified period (e.g., 24-72 hours).[7]

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT, MTS, or a fluorescence-based assay like Calcein-AM.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value of STO-609.

Cell Invasion Assay (Transwell Assay)

This protocol describes a common method to assess the effect of STO-609 on the invasive potential of cancer cells.[3]

-

Transwell Preparation: Coat the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or a similar basement membrane extract.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the coated Transwell insert. Add STO-609 at the desired concentration to the upper chamber.

-

Chemoattractant: Add a chemoattractant, such as a medium containing fetal bovine serum, to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Analysis:

-

Remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the membrane with a stain like crystal violet.

-

Count the number of stained cells in several microscopic fields to quantify cell invasion.

-

In Vivo Experimental Workflow

The following provides a general workflow for in vivo studies in mice based on published research.[8]

Caption: A simplified workflow for in vivo studies using STO-609 in a tumor model.

Conclusion

This compound remains a cornerstone for investigating CaMKK-dependent signaling. Its selectivity and cell permeability have enabled significant advancements in our understanding of the roles of CaMKK and AMPK in various physiological and pathological processes, including cancer biology and metabolic disorders. This technical guide consolidates key data and protocols from preliminary studies to facilitate the design and execution of future research. As with any pharmacological inhibitor, careful consideration of potential off-target effects and the use of complementary genetic approaches are recommended for robust and conclusive findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Growth inhibition of human gastric adenocarcinoma cells in vitro by STO-609 is independent of calcium/calmodulin-dependent protein kinase kinase-beta and adenosine monophosphate-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

STO-609 Acetate In Vivo Administration Protocol for Mice: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vivo administration of STO-609 acetate to mice, intended for researchers in pharmacology, cell biology, and drug development. This compound is a selective and cell-permeable inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), with inhibitory constants (Ki) of 80 and 15 ng/mL for CaM-KKα and CaM-KKβ, respectively[1][2][3][4][5]. This protocol outlines the necessary steps for preparation, administration, and summarizes key quantitative data from published studies to guide experimental design.

Introduction

This compound is a valuable tool for investigating the physiological roles of the CaMKK signaling pathway, which is implicated in various cellular processes, including metabolic homeostasis, inflammation, and cancer cell growth[6]. Its ability to competitively inhibit the ATP-binding site of CaMKK makes it a potent research tool for both in vitro and in vivo studies[3][4][7]. This document details a standardized protocol for its administration in mice, primarily via intraperitoneal injection.

Data Presentation

This compound Properties

| Property | Value | Source |

| Molecular Weight | 374.35 g/mol | [7] |

| Molecular Formula | C19H10N2O3.C2H4O2 | [7] |

| Purity | ≥98% | [7] |

| Solubility | Soluble to 10 mM in DMSO and to 45 mM in 100mM NaOH.[7] Soluble in DMSO to 25 mM. | [7] |

| Storage | Desiccate at room temperature. | [7] |

In Vivo Administration Parameters in Mice

| Parameter | Details | Reference |

| Animal Model | C57BL/6J male mice | [8][9] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][8][9][10][11] |

| Dosage Range | 30 µM/kg to 300 µM/kg | [8][9] |

| 10 µmol/kg | [1] | |

| 10 mg/kg | [10] | |

| 30 µg/kg/bw (twice weekly for 4 weeks) | [11] | |

| Vehicle | DMSO diluted in PBS | [8] |

| 20% DMSO in 0.5% HPMC/0.2% Polysorbate 80 | [10] | |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | [12] | |

| Pharmacokinetics (t½) | ~8–12 hours in plasma | [8] |

| ~3.74 hours in liver | [8] |

Experimental Protocols

Preparation of this compound for Injection

This protocol is adapted from a study that conducted a thorough toxicological and pharmacokinetic analysis of STO-609 in mice[6][8].

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

Dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection.

-

Important: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A common recommendation is to keep the DMSO concentration below 10% for normal mice[12].

-

For example, to prepare a 300 µM/kg dosing solution for a 25g mouse in a 200 µL injection volume:

-

Calculate the required dose: 300 µmol/kg * 0.025 kg = 7.5 µmol

-

Calculate the volume of a 30 mM stock needed: 7.5 µmol / 30,000 µmol/L = 0.00025 L = 0.25 µL

-

This volume of stock is too small to accurately pipette. Therefore, a serial dilution is recommended.

-

First, dilute the 30 mM stock 1:10 in DMSO to get a 3 mM solution.

-

Then, calculate the volume of the 3 mM stock needed: 7.5 µmol / 3,000 µmol/L = 0.0025 L = 2.5 µL.

-

Add 2.5 µL of the 3 mM stock to 197.5 µL of sterile PBS to get a final injection volume of 200 µL. The final DMSO concentration will be approximately 1.25%.

-

-

Intraperitoneal (i.p.) Administration Protocol

Procedure:

-

Animal Handling: Properly restrain the mouse.

-

Injection Site: Locate the lower right or left quadrant of the abdomen.

-

Injection: Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing internal organs.

-

Administer Dose: Inject the prepared this compound solution slowly.

-

Monitoring: Monitor the mice for any adverse reactions post-injection. A study noted an initial reduction in core body temperature in mice injected with STO-609, which was also observed in the vehicle control group[8][9][11].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CaMKK signaling pathway inhibited by STO-609 and the general experimental workflow for in vivo administration.

Caption: STO-609 inhibits CaMKK, blocking downstream signaling.

Caption: Workflow for in vivo STO-609 administration in mice.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. STO-609, a specific inhibitor of the Ca(2+)/calmodulin-dependent protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Calcium Binding Protein Modulator Inhibitors: R&D Systems [rndsystems.com]

- 8. Pharmacological inhibition of CaMKK2 with the selective antagonist STO-609 regresses NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. alzdiscovery.org [alzdiscovery.org]

- 12. This compound | CaMK | TargetMol [targetmol.com]

Application Notes and Protocols: Optimal Concentration of STO-609 Acetate for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

STO-609 acetate is a potent, selective, and cell-permeable inhibitor of Calcium/calmodulin-dependent protein kinase kinase (CaMKK). It functions as an ATP-competitive inhibitor of both CaMKKα (CaMKK1) and CaMKKβ (CaMKK2), which are key upstream activators of CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK).[1][2] By inhibiting CaMKK, this compound provides a powerful tool for investigating the roles of these signaling pathways in a multitude of cellular processes, including metabolic homeostasis, cell proliferation, differentiation, and inflammation.[1][2] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture experiments.

Data Presentation: Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, the specific isoform of CaMKK being targeted, and the particular biological question being addressed. The following table summarizes key quantitative data for this compound from various sources.

| Parameter | Value | Enzyme/Cell Line | Notes |

| Ki (Inhibition Constant) | 80 ng/mL (~0.21 µM) | Recombinant CaMKKα | In vitro enzyme activity assay.[3][4][5][6][7][8] |

| 15 ng/mL (~40 nM) | Recombinant CaMKKβ | In vitro enzyme activity assay.[3][4][5][6][7][8] | |

| IC50 (Half-maximal Inhibitory Concentration) | ~0.02 µg/mL | AMPKK activity in HeLa cell lysates | Measures inhibition of the upstream kinase of AMPK.[3][4] |

| 10 µg/mL | CaMKII | Demonstrates selectivity, as a much higher concentration is needed to inhibit this downstream kinase.[3][4][6] | |

| Effective Concentration | 1 µg/mL | SH-SY5Y neuroblastoma cells | Resulted in an ~80% reduction of endogenous CaMKK activity.[3][4][6] |

| 2 µM | Mouse bone marrow cells | Used to impair the generation of myeloid-derived suppressor cells (MDSCs).[9] | |

| Varies (dose-dependent) | HeLa cells | Suppresses Ca2+-induced activation of CaMKIV.[3][6] | |

| Varies | SNU-1 and N87 gastric cancer cells | Suppressed AMPK activity and reduced expression of Akt and ERK.[10] | |

| Solubility | Up to 25 mM | DMSO | |

| 4.17 mg/mL (13.26 mM) | DMSO (with sonication) | [5] | |

| 3.74 mg/mL (10 mM) | DMSO (with sonication) | ||

| Insoluble | Water, Ethanol | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound (374.35 g/mol ), calculate the required mass of the compound to prepare a stock solution of desired concentration (e.g., 10 mM).

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

-

To aid dissolution, vortex the solution and, if necessary, sonicate for a short period.[5]

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[8]

Determining the Optimal Concentration of this compound

The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to identify the concentration that provides maximal inhibition of the target pathway with minimal off-target or cytotoxic effects.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Multi-well cell culture plates (e.g., 96-well for viability, 6-well for western blotting)

-

Reagents for your chosen readout (e.g., cell viability assay kit, antibodies for western blotting)